![molecular formula C18H15Cl3N2S.HNO3 B000542 Sulconazole nitrate CAS No. 61318-91-0](/img/structure/B542.png)
Sulconazole nitrate
Descripción general
Descripción
Sulconazole nitrate is an imidazole derivative with broad-spectrum antifungal activity . It is used to treat skin infections such as athlete’s foot, jock itch, and ringworm . This medication is also used to treat a skin condition known as pityriasis (tinea versicolor), a fungal infection that causes a lightening or darkening of the skin of the neck, chest, arms, or legs .
Synthesis Analysis
The synthesis of Sulconazole nitrate involves a hydrogen peroxide-mediated oxidation reaction . The process includes stress testing of sulconazole nitrate and chemical synthesis of the degradant . The resultant aqueous mixture is extracted with ether and the combined extracts dried over magnesium sulfate and acidified with nitric acid .Molecular Structure Analysis
Sulconazole nitrate has a molecular formula of C18 H15 Cl3 N2 S . H N O3 and a molecular weight of 460.76 . It is a white to off-white crystalline powder .Physical And Chemical Properties Analysis
Sulconazole nitrate is a white to off-white crystalline powder with a molecular weight of 460.77 . It is freely soluble in pyridine; slightly soluble in ethanol, acetone, and chloroform; and very slightly soluble in water . It has a melting point of about 130°C .Aplicaciones Científicas De Investigación
Antifungal Agent
Sulconazole Nitrate is a broad-spectrum antifungal agent of the imidazole class . It is used against dermatophytes and other fungi to treat skin infections .
Topical Application
The compound has been formulated into a microemulsion-based gel for topical application . This allows for direct application to the skin, enhancing the effectiveness of the treatment .
Microemulsion Formulation
Sulconazole Nitrate has been prepared in a microemulsion formulation using oil, surfactant, co-surfactant, and water at different ratios . This formulation was subjected to various tests including clarity and particle size analysis, a centrifugation test, a dilution test, and freeze-thawing .
Stability Analysis
The microemulsion formulation of Sulconazole Nitrate has been analyzed for stability. The zeta potential of the formulation was found to be -41.3 and stable . The pH of the microemulsion formulation was within the range of the pH of the skin .
Drug Release Study
In vitro drug release studies showed that the drug release from the microemulsion of Sulconazole Nitrate was higher when compared to other formulations . It revealed that one of the formulations had the highest drug content of 95.88±0.3% and % cumulative drug release was 88.75% release in 8 hours .
Safety Evaluation
The safety of the formulated Sulconazole Nitrate loaded microemulsion gel for topical application was confirmed through in vivo skin irritation studies on rats . The study confirmed that the formulation was non-toxic and non-irritant .
Mecanismo De Acción
Target of Action
Sulconazole nitrate, an imidazole derivative, primarily targets common pathogenic dermatophytes . It also inhibits the Cytochrome P-450 CYP2D6 enzyme . These targets play a crucial role in the growth and survival of the pathogenic organisms.
Mode of Action
Sulconazole nitrate interacts with its targets by inhibiting metabolic reactions necessary for the synthesis of ergosterol, an essential component of the fungal cell membrane . This interaction results in the inhibition of the growth of dermatophytes, yeasts, and other filamentous and dimorphic fungi .
Biochemical Pathways
Sulconazole nitrate affects the sterol 14C-a-demethylation of lanosterol, leading to the depletion of ergosterol in the fungal cell membrane . This antifungal effect is likely due to the disruption of the cell membrane’s integrity and function. Additionally, sulconazole nitrate triggers oxidative stress and inhibits glycolysis via downregulating HKs and inhibiting the PI3K/AKT, MEK/ ERK, STAT3 pathways .
Pharmacokinetics
As a topical antifungal agent, it is primarily designed to act at the site of application, limiting systemic exposure and maximizing local bioavailability .
Result of Action
The molecular and cellular effects of Sulconazole nitrate’s action include the induction of various types of programmed cell death, including apoptosis, pyroptosis, necroptosis, and ferroptosis . These effects contribute to its broad-spectrum of anticancer effects, including the inhibition of proliferation and migration of esophageal cancer cells .
Safety and Hazards
Propiedades
IUPAC Name |
1-[2-[(4-chlorophenyl)methylsulfanyl]-2-(2,4-dichlorophenyl)ethyl]imidazole;nitric acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15Cl3N2S.HNO3/c19-14-3-1-13(2-4-14)11-24-18(10-23-8-7-22-12-23)16-6-5-15(20)9-17(16)21;2-1(3)4/h1-9,12,18H,10-11H2;(H,2,3,4) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRKGMGQUHDNAPB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CSC(CN2C=CN=C2)C3=C(C=C(C=C3)Cl)Cl)Cl.[N+](=O)(O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045490 | |
Record name | Sulconazole nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
460.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
48.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID855903 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Sulconazole nitrate | |
CAS RN |
61318-91-0 | |
Record name | Sulconazole nitrate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61318-91-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sulconazole nitrate [USAN:USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061318910 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sulconazole nitrate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757849 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Sulconazole nitrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045490 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-[2-[[(4-Chlorophenyl)methyl]thio]-2-(2,4-dichlorophenyl)ethyl]-1Himidazole mononitrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SULCONAZOLE NITRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1T89100D5U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does sulconazole nitrate exert its antifungal activity?
A1: Sulconazole nitrate disrupts the fungal cell membrane by inhibiting the synthesis of ergosterol, a vital component. [] This inhibition arises from sulconazole nitrate's interference with fungal cytochrome P-450 sterol C-14 alpha-demethylation, leading to the accumulation of 14 alpha-methyl sterols. [] This disruption in ergosterol synthesis compromises cell membrane permeability and ultimately hinders cell wall synthesis, resulting in fungal cell death. [] Additionally, studies indicate that sulconazole nitrate might interfere with the autolytic degradation of fungal DNA and RNA. []
Q2: Against which fungi is sulconazole nitrate most effective?
A2: Sulconazole nitrate demonstrates a broad spectrum of antifungal activity. It exhibits potent activity against various fungal species, including dermatophytes, Candida species, and other fungi responsible for skin infections. [, , ] In vitro studies showed particularly strong inhibitory effects on Cryptococcus species, dermatophytes, dematiaceous fungi, and dimorphic fungi. [] It is noteworthy that its efficacy can vary depending on the fungal species and strain. [, ]
Q3: What evidence supports the efficacy of sulconazole nitrate in treating dermatophytoses?
A3: Numerous clinical studies have investigated the efficacy of sulconazole nitrate in treating various dermatophytoses, such as tinea pedis (athlete's foot), tinea cruris, and tinea corporis. [, , , , , , ] These studies, often designed as double-blind, randomized controlled trials, compared sulconazole nitrate to placebo or other antifungal agents like clotrimazole and miconazole. [, , , , , , ] Results consistently demonstrate the effectiveness of sulconazole nitrate in achieving both clinical and mycological cure in a significant proportion of patients. [, , , , , , ]
Q4: What is the molecular formula and weight of sulconazole nitrate?
A4: The molecular formula of sulconazole nitrate is C18H16Cl3N3O3S, and its molecular weight is 460.76 g/mol. []
Q5: Can you elaborate on the structural features of sulconazole nitrate based on its crystal structure?
A5: Crystallographic studies reveal that sulconazole nitrate crystallizes in the monoclinic space group C2/c. [] The molecule features three distinct rings: a 2,4-dichlorophenyl ring (A), a p-chlorophenyl ring (B), and an imidazole ring (C). [] Rings A and B are almost planar, exhibiting a dihedral angle of 17.3°, while ring C is nearly perpendicular to both A and B, with dihedral angles of 110.8° and 96.1°, respectively. []
Q6: What is known about the stability of sulconazole nitrate in topical formulations?
A6: The stability of sulconazole nitrate in topical formulations is a crucial factor influencing its efficacy. Research has focused on understanding and improving its stability under various conditions. [, ] For instance, the incorporation of specific excipients, like methyl β-cyclodextrin, has been explored to enhance the stability of sulconazole nitrate in topical powders. []
Q7: What is the percutaneous absorption rate of sulconazole nitrate in humans?
A7: Studies using radiolabeled sulconazole nitrate cream applied to human skin estimated a percutaneous absorption rate of 8.7% to 11.3% of the applied dose. [] This absorption rate is notably higher than previously reported for other imidazole antifungal drugs. []
Q8: How is sulconazole nitrate analyzed in biological samples like plasma?
A8: A sensitive and specific reversed-phase high-pressure liquid chromatography (HPLC) method has been developed for quantifying sulconazole nitrate in plasma. [] This method involves extracting the compound from plasma, followed by HPLC separation and detection using a variable-wavelength detector at 229 nm. [] This method allows for the accurate measurement of sulconazole nitrate concentrations in plasma, even at low levels. []
Q9: What are some potential areas for future research on sulconazole nitrate?
A9: Future research on sulconazole nitrate could explore several avenues:
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.